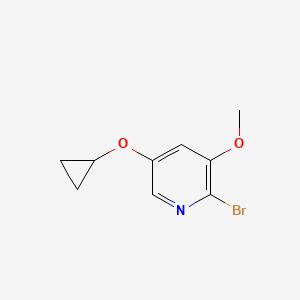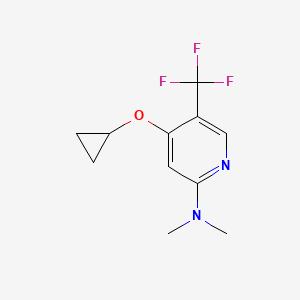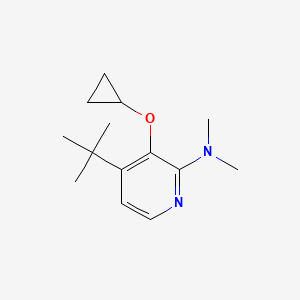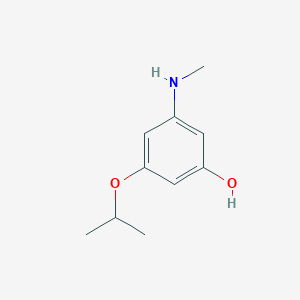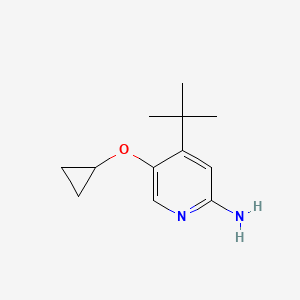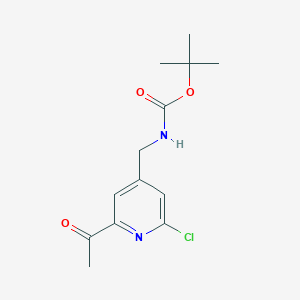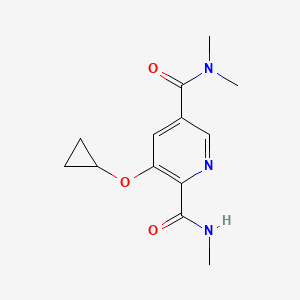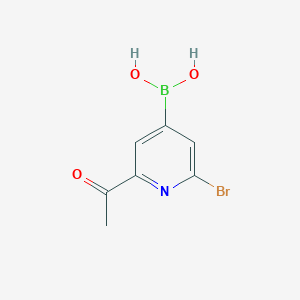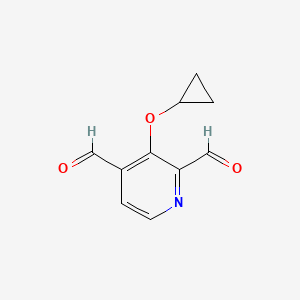
3-Cyclopropoxypyridine-2,4-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is an organic compound with the molecular formula C10H9NO3 It features a pyridine ring substituted with a cyclopropoxy group at the 3-position and two aldehyde groups at the 2- and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde typically involves the cyclopropanation of pyridine derivatives followed by formylation reactions. One common method includes the reaction of 3-cyclopropoxypyridine with a formylating agent such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde groups at the 2- and 4-positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxypyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: 3-Cyclopropoxypyridine-2,4-dicarboxylic acid.
Reduction: 3-Cyclopropoxypyridine-2,4-dimethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropoxypyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehyde groups.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxypyridine-2,4-dicarbaldehyde largely depends on its functional groups. The aldehyde groups can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The cyclopropoxy group can influence the electronic properties of the pyridine ring, affecting its reactivity in substitution reactions. The compound’s interactions with biological molecules, such as enzymes, can be studied to understand its potential biochemical effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxypyridine-2,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dimethanol: Similar structure but with primary alcohol groups instead of aldehyde groups.
3-Cyclopropoxypyridine-2,4-dinitro: Similar structure but with nitro groups instead of aldehyde groups.
Uniqueness
3-Cyclopropoxypyridine-2,4-dicarbaldehyde is unique due to the presence of both cyclopropoxy and aldehyde functional groups on the pyridine ring
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
3-cyclopropyloxypyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C10H9NO3/c12-5-7-3-4-11-9(6-13)10(7)14-8-1-2-8/h3-6,8H,1-2H2 |
InChI Key |
ZKBUGYYIWVKYRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


